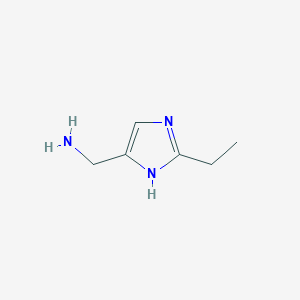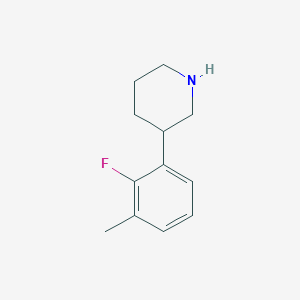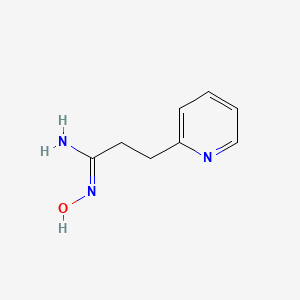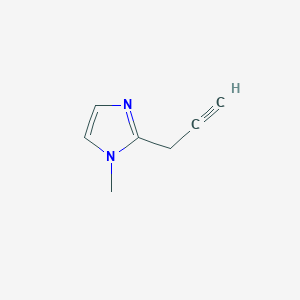
1-methyl-2-(prop-2-yn-1-yl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(prop-2-yn-1-yl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the first position and a prop-2-yn-1-yl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(prop-2-yn-1-yl)-1H-imidazole can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis, ensuring consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-(prop-2-yn-1-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole compounds.
Aplicaciones Científicas De Investigación
1-Methyl-2-(prop-2-yn-1-yl)-1H-imidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 1-methyl-2-(prop-2-yn-1-yl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
1-Methylimidazole: Lacks the prop-2-yn-1-yl group, resulting in different reactivity and applications.
2-Propynylimidazole: Similar structure but without the methyl group, leading to variations in chemical behavior.
1-Methyl-2-(prop-2-yn-1-yloxy)benzylidene hydrazine: Contains a benzylidene hydrazine moiety, offering distinct biological activities.
Uniqueness: 1-Methyl-2-(prop-2-yn-1-yl)-1H-imidazole is unique due to the presence of both a methyl and a prop-2-yn-1-yl group, which confer specific electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C7H8N2 |
|---|---|
Peso molecular |
120.15 g/mol |
Nombre IUPAC |
1-methyl-2-prop-2-ynylimidazole |
InChI |
InChI=1S/C7H8N2/c1-3-4-7-8-5-6-9(7)2/h1,5-6H,4H2,2H3 |
Clave InChI |
SUGJMGKRCZBHDV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13622328.png)
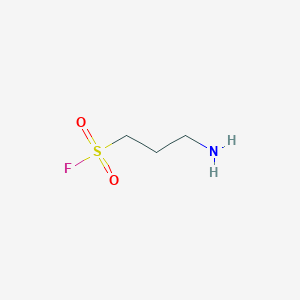
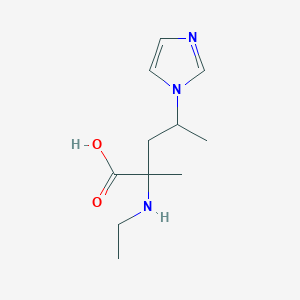
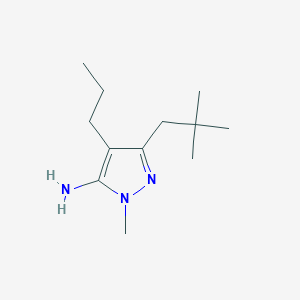
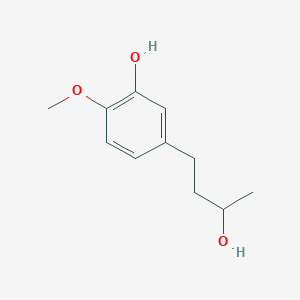
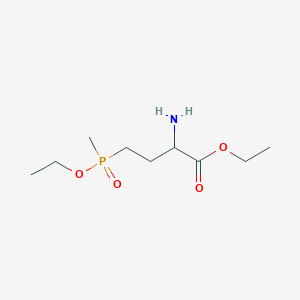
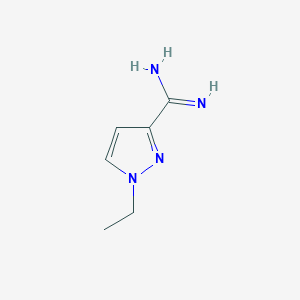
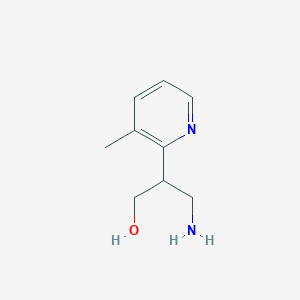
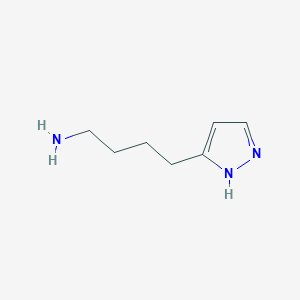
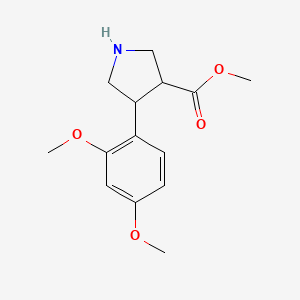
![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)
